Octyl benzenesulfonate

Description

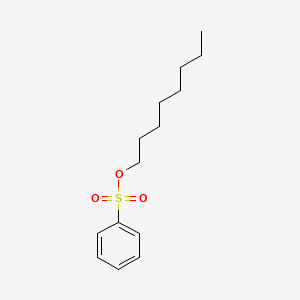

It belongs to the class of benzoic acid esters, characterized by a benzene ring linked to a carboxylate ester group with an octyl chain . Structurally, it is represented as C₆H₅COO(CH₂)₇CH₃.

Properties

CAS No. |

13149-99-0 |

|---|---|

Molecular Formula |

C14H22O3S |

Molecular Weight |

270.39 g/mol |

IUPAC Name |

octyl benzenesulfonate |

InChI |

InChI=1S/C14H22O3S/c1-2-3-4-5-6-10-13-17-18(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |

InChI Key |

GVMDZMPQYYHMSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl benzenesulfonate can be synthesized through the sulfonation of octylbenzene using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the benzene ring by the sulfonic acid group. The general reaction is as follows:

C6H5C8H17+H2SO4→C6H4(SO3H)C8H17+H2O

This reaction is typically carried out under controlled temperature conditions to prevent over-sulfonation and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of octyl benzenesulfon

Chemical Reactions Analysis

Chemical Profile of Octyl Benzenesulfonate

This compound (C₁₄H₂₂O₃S) is a sulfonate ester consisting of a benzene ring substituted with an octyl group and a sulfonic acid moiety. Key structural and chemical properties include:

Reaction Mechanisms with Nucleophiles

This compound undergoes two primary reactions with nucleophiles like lithium diethylamide (Et₂NLi):

SN2 Substitution

-

Mechanism : A disolvated monomer transition state involving chelation of the sulfonate group, leading to nucleophilic attack at the alkyl carbon .

-

Kinetics : Rate constants (k alk) are influenced by solvation. The reaction is minor compared to N-sulfonation but follows a cyclic transition structure .

N-Sulfonation

-

Mechanism : Dominant reaction involving a disolvated-dimer transition structure with a bicyclo[3.1.1] geometry .

-

Kinetics : Rate constants (k sulf) are highly sensitive to THF concentration, with N-sulfonation favored at low THF levels .

Comparison of SN2 and N-Sulfonation

Degradation Pathways

This compound undergoes desulfonation under microbial conditions:

-

Desulfonation : Bacterial cultures remove one sulfonate group per molecule, yielding desulfonated intermediates .

-

Biodegradation : Metabolized via ω-oxygenation and β-oxidation, forming complex mixtures of disulfodiphenylether carboxylates (DSDPECs) .

Environmental and Toxicological Considerations

Comparison with Similar Compounds

Key Properties :

- Solubility : Practically insoluble in water due to its hydrophobic octyl chain .

- Chemical Behavior : Extremely weak basicity (near-neutral pH) .

- Applications : Used as a flavoring agent in foods (e.g., lemon balm) and fragrances due to its balsamic and fruity aroma .

Comparison with Similar Compounds

The following analysis compares octyl benzoate with structurally or functionally related compounds, including aliphatic esters, branched/straight-chain benzoates, and other octyl derivatives, based on the provided evidence.

Aliphatic Esters

Octyl Acetate and Octyl Butyrate

b. n-Octanol

- Role : A precursor for ester synthesis (e.g., octyl benzoate) .

- Polarity : More hydrophilic than octyl benzoate, enabling use in solvents and surfactants.

Benzoate Esters

Methyl Benzoate (CAS 93-58-3) and Isopropyl Benzoate (CAS 939-48-0)

- Structural Comparison :

- Methyl benzoate: Short-chain (C1) ester.

- Isopropyl benzoate: Branched-chain ester.

- Octyl benzoate: Long straight-chain ester.

- Applications :

b. Unsaturated Benzoates

- Example : cis-3-Hexenyl benzoate (CAS 25152-85-6).

- Key Difference: Unsaturated hexenyl chain enhances reactivity and green, leafy aroma, contrasting with octyl benzoate’s fruity notes .

Thioether Esters

2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester

- Structure : Contains a sulfur atom (thioether) and nitro group.

- Applications : Intermediate in pharmaceutical synthesis (e.g., sodium trifluoroacetate), unlike octyl benzoate’s direct use in flavoring .

- Cost : High commercial price (€563/10mg) due to niche applications .

Data Tables

Table 1: Key Properties of Selected Esters

Table 2: Yield in Natural Sources (Essential Oils)

| Compound | Natural Source | Relative Abundance | |

|---|---|---|---|

| Octyl acetate | ZaeM | High | |

| Octyl butyrate | ZaeF | Moderate | |

| β-Caryophyllene | ZaeKh | High | |

| Octyl benzoate | Lemon balm | Trace |

Research Findings and Limitations

- Octyl Benzoate vs. Aliphatic Esters : The longer alkyl chain in octyl benzoate reduces volatility compared to octyl acetate, making it suitable for sustained-release flavoring .

- Regulatory Status : Benzoates (e.g., methyl benzoate) are widely regulated in cosmetics, whereas octyl derivatives face fewer restrictions .

- Gaps in Evidence: No data on octyl benzenesulfonate (a sulfonate ester) was found in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.